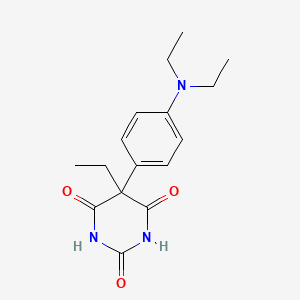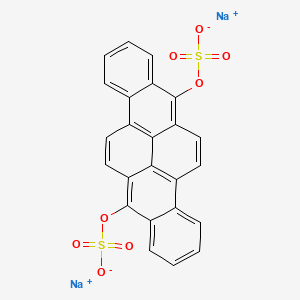
1,2,3,5-Tetra-methylcyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- is an organozirconium compound with the molecular formula C9H13Cl3Zr and a molecular weight of 318.78 g/mol. This compound is known for its moisture-sensitive white solid form and is used in various chemical applications due to its unique properties .
Preparation Methods
The synthesis of Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- typically involves the chlorination of zirconocene dichloride . The reaction conditions often include the use of basic ligands to form adducts, which help in dissolving the polymeric structure of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound.
Chemical Reactions Analysis
Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different zirconium complexes.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its Lewis acidic behavior.
Biology: The compound’s unique properties make it useful in biological research, particularly in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of advanced materials, including metal-organic frameworks (MOFs) for efficient adsorption of organic dyes.
Mechanism of Action
The mechanism by which Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- exerts its effects involves its Lewis acidic behavior. The compound acts as a catalyst by coordinating with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar compounds to Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- include:
(Cyclopentadienyl)zirconium trichloride: This compound has a similar structure but different reactivity and applications.
Zirconium(IV) oxydichloride octahydrate: Known for its use as a green Lewis acid catalyst.
Zirconium(IV) tetrachloride: Another zirconium compound with high catalytic performance in organic transformations.
The uniqueness of Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5-6H,1-4H3 |
InChI Key |
HIQTVHZKAQZJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



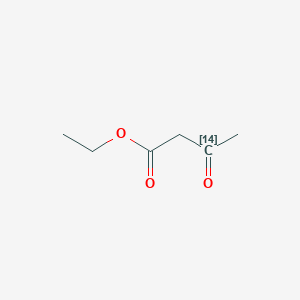
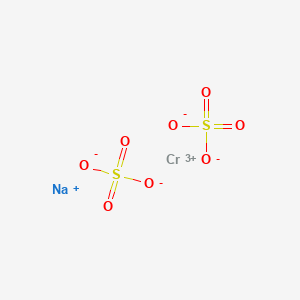
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
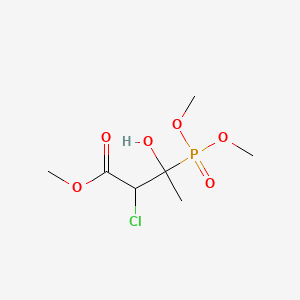
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)


